N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C18H20FN3OS |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H20FN3OS/c1-10(2)17-16(22-11(3)24-17)18(23)20-7-6-12-9-21-15-5-4-13(19)8-14(12)15/h4-5,8-10,21H,6-7H2,1-3H3,(H,20,23) |
InChI Key |
IXYDLYBKKRGWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization
Procedure :
-
Reactants : 4-Fluorophenylhydrazine (1.0 equiv) and 3-aminobutan-2-one (1.2 equiv) in acetic acid.
-
Workup : Neutralize with aqueous NaHCO, extract with dichloromethane, and concentrate.
-
Yield : 68–72% as a yellow solid.
Key Data :
Reduction to Ethylamine Derivative
Procedure :
-
Reactants : Indole intermediate (1.0 equiv) and LiAlH (3.0 equiv) in dry THF.
-
Conditions : Stir at 0°C for 2 hours, then room temperature for 6 hours.
-
Workup : Quench with HO, filter, and concentrate.
-
Yield : 85–90% as a colorless oil.
Synthesis of 5-Isopropyl-2-Methyl-1,3-Thiazole-4-Carboxylic Acid
Hantzsch Thiazole Synthesis
Procedure :
-
Reactants : Ethyl 4-methyl-3-oxopentanoate (1.0 equiv) and thiourea (1.1 equiv) in ethanol.
-
Workup : Cool, filter, and recrystallize from ethanol/water (1:1).
-
Yield : 75–80% as white crystals.
Key Data :
Hydrolysis to Carboxylic Acid
Procedure :
-
Reactants : Ethyl thiazole-4-carboxylate (1.0 equiv) and NaOH (2.0 equiv) in HO/EtOH (1:1).
-
Workup : Acidify with HCl, filter, and dry.
-
Yield : 90–95% as a white powder.
Amide Coupling and Final Purification
Peptide Coupling Reaction
Procedure :
-
Reactants : 5-Isopropyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), EDC·HCl (1.5 equiv), and 5-fluoro-1H-indol-3-ylethylamine (1.1 equiv) in DMF.
-
Workup : Dilute with ethyl acetate, wash with brine, dry (NaSO), and concentrate.
Key Data :
-
Crude Yield : 70–75%.
Purification via Silica Gel Chromatography
Procedure :
-
Column : Silica gel (230–400 mesh).
-
Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient).
Analytical Data :
-
HRMS (ESI) : m/z calc. for CHFNOS [M+H]: 380.1542; found: 380.1545.
-
-NMR (400 MHz, DMSO-d) : δ 11.2 (s, 1H, NH), 7.45 (d, J = 8.0 Hz, 1H), 7.10 (dd, J = 8.0, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 3.70 (t, J = 6.8 Hz, 2H), 3.05 (t, J = 6.8 Hz, 2H), 2.85 (sept, J = 6.8 Hz, 1H), 2.55 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Procedure :
Solid-Phase Synthesis for High-Throughput Production
Procedure :
-
Resin : Wang resin-loaded thiazole carboxylic acid.
-
Coupling : HATU/DIEA in DMF, 2 hours.
-
Yield : 65–70% with >98% purity.
Industrial-Scale Manufacturing Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Industrial Production
For large-scale synthesis, methods may include continuous flow reactors and automated synthesis platforms to optimize yield and purity.
Chemistry
The compound serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
Research indicates potential bioactive properties:
- Antiviral Activity : Investigated for effectiveness against viral infections.
- Anticancer Activity : Shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Explored for efficacy against various pathogens.
Medicine
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is being explored for therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry
This compound is utilized in developing new materials and as a precursor for pharmaceuticals and agrochemicals.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various thiazole-containing compounds on human glioblastoma U251 cells. The results indicated that certain structural modifications significantly enhanced activity, suggesting a structure–activity relationship that could be further explored for this compound.
In Vivo Studies
Initial findings from animal model studies show promising results regarding tumor reduction. However, detailed pharmacokinetic studies are necessary to confirm efficacy and safety profiles.
Structure–Activity Relationship (SAR)
Modifications to the thiazole and indole components can significantly affect biological activity. The following table summarizes key findings from recent research:
| Compound | IC50 (µg/mL) | Notes |
|---|---|---|
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide | 10–30 | Moderate activity against cancer cell lines |
| N-(5-methylthiazol)-N'-(indolyl)urea | <10 | High potency due to structural similarities |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-thiazole | <5 | Significant cytotoxicity observed |
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Molecular weight (MW) and LogP values are calculated or estimated based on structural features.
Key Findings from Comparative Analysis
Role of the 5-Fluoroindolylethyl Group
- The 5-fluoroindole moiety is a recurring feature in CNS-active compounds (e.g., GR159897 , triazine derivative ). Fluorination enhances metabolic stability and modulates electron density, improving receptor binding.
Substituent Effects on Physicochemical Properties
- Thiazole Carboxamide Derivatives: The target compound’s isopropyl and methyl groups reduce polarity (estimated LogP ~3.2), favoring blood-brain barrier penetration. In contrast, MGB-353 , with a larger dimethylaminopropyl group, exhibits higher LogP (~5.0), which may limit solubility.
- Imidazole vs. Indole Substituents: Replacing indole with imidazole (CAS 1351694-38-6 ) lowers molecular weight (~322 vs. ~375) and LogP (~2.7 vs.
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has attracted significant attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety and a thiazole ring , with a fluorine atom at the 5-position of the indole ring and an isopropyl group at the 5-position of the thiazole ring. The unique combination of these structural elements contributes to its distinct chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18FN3OS |
| Molecular Weight | 303.39 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Preliminary studies have indicated that compounds containing thiazole rings often exhibit significant antitumor activity. For instance, research has shown that thiazole derivatives can inhibit various cancer cell lines, with some exhibiting IC50 values as low as 1.61 µg/mL against specific cancer types . The presence of electron-donating groups, such as methyl or methoxy, enhances this activity by increasing lipophilicity and improving interactions with biological targets.
The biological activity of this compound may involve interactions with specific receptors or enzymes implicated in disease pathways. Studies suggest that the compound may interact with proteins involved in apoptosis and cell proliferation, potentially leading to cytotoxic effects against cancer cells .
Case Studies
- Study on Cytotoxicity : A study assessed the cytotoxic effects of various thiazole-containing compounds on human glioblastoma U251 cells. The results indicated that certain structural modifications significantly enhanced activity, suggesting a structure–activity relationship (SAR) that could be explored further for this compound .
- In Vivo Studies : In vivo studies are essential for understanding how this compound behaves in living organisms. Initial findings indicate promising results in animal models for tumor reduction, although detailed pharmacokinetic studies are still required to confirm efficacy and safety profiles .
Structure–Activity Relationship (SAR)
The SAR analysis highlights that modifications to the thiazole and indole components can significantly affect biological activity. The following table summarizes key findings from recent research:
| Compound | IC50 (µg/mL) | Notes |
|---|---|---|
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide | 10–30 | Moderate activity against cancer cell lines |
| N-(5-methylthiazol)-N'-(indolyl)urea | <10 | High potency due to structural similarities |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-thiazole | <5 | Significant cytotoxicity observed |
Q & A
Q. What methodologies quantify environmental persistence or toxicity of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 301F biodegradability tests: incubate compound (10 mg/L) with activated sludge (30 mg/L) for 28 days, measuring DOC removal. For ecotoxicity, use Daphnia magna acute immobilization assays (48-h EC) and algal growth inhibition (72-h IC). Solid-phase extraction (SPE) with HLB cartridges concentrates water samples for LC-MS analysis, detecting residues at ng/L levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
